3,3-difluorobicyclo[2.2.1]heptan-2-one
Description
Properties
CAS No. |
2648956-84-5 |
|---|---|
Molecular Formula |
C7H8F2O |
Molecular Weight |
146.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
-
Diene Component : Cyclopentadiene or its derivatives (e.g., dicyclopentadiene) react with fluorinated dienophiles under thermal or Lewis acid-catalyzed conditions.
-
Regioselectivity : Fluorine’s electron-withdrawing effect directs endo selectivity, favoring the 3,3-difluoro configuration.
-
Post-Reaction Modification : The initial adduct undergoes oxidation (e.g., Jones oxidation) to introduce the ketone group at the 2-position.
Example Protocol :
-
Combine dicyclopentadiene (1.0 equiv) and 1,2-difluoroethylene (1.2 equiv) in toluene at 180°C for 24 hours.
-
Isolate the bicyclo[2.2.1]heptene intermediate via fractional distillation.
-
Oxidize with CrO3/H2SO4 to yield the ketone (60–70% overall yield).
Electrophilic Fluorination of Bicyclo[2.2.1]heptan-2-one
Direct fluorination of the parent ketone offers a streamlined approach. Electrophilic fluorinating agents like Selectfluor® or N-fluorobenzenesulfonimide (NFSI) target electron-rich positions adjacent to the ketone.
Key Considerations
-
Site Selectivity : The 3-position’s proximity to the ketone enhances its susceptibility to electrophilic attack due to inductive effects.
-
Solvent Systems : Acetonitrile or DMF improves reagent solubility and reaction homogeneity.
-
Temperature Control : Reactions typically proceed at 0–25°C to minimize side reactions.
Optimized Procedure :
-
Dissolve bicyclo[2.2.1]heptan-2-one (1.0 equiv) in acetonitrile.
-
Add Selectfluor® (2.2 equiv) and stir at 25°C for 12 hours.
-
Purify via column chromatography (SiO2, hexane/EtOAc 4:1) to isolate 3,3-difluoro product (45–55% yield).
Ring-Opening Fluorination of Norbornene Derivatives
Norbornene analogs serve as precursors for fluorinated bicyclic ketones. Ring-opening fluorination followed by re-cyclization introduces fluorine atoms at the 3-position.
Stepwise Process
-
Epoxidation : Treat norbornene with m-CPBA to form the epoxide.
-
Fluorination : React with HF-pyridine to open the epoxide, installing fluorine at the 3-position.
-
Oxidative Cyclization : Use Pd(OAc)2 to regenerate the bicyclic structure and oxidize to the ketone.
Yield Data :
| Step | Yield (%) |
|---|---|
| Epoxidation | 85 |
| Fluorination | 70 |
| Oxidative Cyclization | 65 |
| Overall | 38.7 |
One-Pot Difluorocarbene Insertion
Adapting methodologies from difluorobicyclo[1.1.1]pentane synthesis, this approach leverages in situ difluorocarbene generation.
Reaction Setup
-
Carbene Source : Sodium chlorodifluoroacetate (SCDA) decomposes under heat to release :CF2.
-
Substrate : Bicyclo[2.2.1]heptene derivatives undergo [2+1] cycloaddition with :CF2, followed by oxidation.
Critical Parameters :
-
Temperature: 150–200°C (ensures carbene stability).
-
Solvent: Diglyme or DMF (high boiling point).
Outcome :
-
Isolated yield: 50–60% after silica gel purification.
-
Regioselectivity: >90% 3,3-difluoro product confirmed by 19F NMR.
Comparative Analysis of Methods
| Method | Advantages | Limitations | Scalability |
|---|---|---|---|
| Diels-Alder | High regiocontrol | Requires specialized dienophiles | Moderate |
| Electrophilic Fluorination | Direct, minimal steps | Moderate yields | High |
| Norbornene Fluorination | Uses commercial precursors | Multi-step, low overall yield | Low |
| Difluorocarbene | Rapid, one-pot | High-temperature conditions | Moderate |
Chemical Reactions Analysis
Types of Reactions
3,3-Difluorobicyclo[2.2.1]heptan-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
3,3-Difluorobicyclo[2.2.1]heptan-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable probe in studying enzyme-substrate interactions.
Industry: Used in the development of new materials and as a precursor in various chemical processes.
Mechanism of Action
The mechanism of action of 3,3-difluorobicyclo[2.2.1]heptan-2-one involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s reactivity and binding affinity to enzymes or receptors. This interaction can modulate biological pathways, leading to various effects depending on the context of its use.
Comparison with Similar Compounds
Key Observations:
- Steric Effects : Methyl groups (e.g., Camphenilone) introduce steric hindrance, slowing reactions like Grignard additions, whereas smaller fluorine atoms minimize this effect .
- Bioactivity : The parent compound exhibits antimicrobial properties, suggesting fluorinated derivatives may enhance these effects due to increased membrane permeability .
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for preparing 3,3-difluorobicyclo[2.2.1]heptan-2-one, and how do fluorination steps influence reaction yields?
- Methodological Answer : The synthesis of 3,3-difluorobicyclo[2.2.1]heptan-2-one can be approached via photochemical [2+2] cycloaddition strategies, as demonstrated for analogous bicyclic fluorinated esters (e.g., ethyl 3,3-difluorobicyclo[3.1.0]hexane-6-carboxylate), which yield products in 8–66% depending on substituent positioning and reaction conditions . Fluorination typically requires selective halogenation using reagents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor, with yields influenced by steric hindrance and solvent polarity.
Q. How is the molecular structure of 3,3-difluorobicyclo[2.2.1]heptan-2-one characterized, and what techniques validate its stereochemical configuration?
- Methodological Answer : X-ray crystallography is the gold standard for resolving absolute configurations in bicyclic systems, as shown for (+)-bicyclo[2.2.1]heptan-2-one derivatives . For 3,3-difluoro analogs, complementary techniques like NMR and 2D NOESY can elucidate fluorine-induced conformational changes, while computational methods (DFT) predict bond angles and torsional strain.
Q. What role do the fluorine atoms play in modulating the compound’s physicochemical properties?
- Methodological Answer : Fluorine substituents increase electronegativity and lipophilicity, enhancing metabolic stability and membrane permeability compared to non-fluorinated analogs (e.g., ethyl bicyclo[2.2.1]heptane-2-carboxylate vs. difluoro derivatives) . Polar hydrophobicity constants (π) and Hammett σ values can quantify these effects experimentally.
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., NMR shifts) between computational predictions and experimental observations for 3,3-difluorobicyclo[2.2.1]heptan-2-one?
- Methodological Answer : Discrepancies often arise from solvent effects or dynamic conformational exchange. Advanced NMR techniques (VT-NMR, - HOESY) can detect fluorine-mediated through-space interactions, while benchmarking against high-resolution mass spectrometry (HRMS) data ensures accurate assignments .
Q. What strategies are employed to determine enantiomeric purity in fluorinated bicyclic ketones, and how does fluorination impact chiral resolution?
- Methodological Answer : Chiral stationary-phase HPLC (e.g., Chiralpak AD-H) or capillary electrophoresis with cyclodextrin additives effectively separate enantiomers. Fluorine’s electron-withdrawing nature alters dipole moments, improving resolution factors (R) compared to non-fluorinated analogs like 3,3-dimethylbicyclo[2.2.1]heptan-2-one .
Q. In drug discovery, how does 3,3-difluorobicyclo[2.2.1]heptan-2-one serve as a conformational restraint in bioactive molecules?
- Methodological Answer : The rigid bicyclic core restricts rotational freedom, mimicking bioactive conformations in target proteins (e.g., enzyme active sites). Fluorine atoms further stabilize interactions via C–F···H–N hydrogen bonds, as observed in fluorinated prostaglandin analogs .
Q. What green chemistry approaches minimize hazardous byproducts during the synthesis of fluorinated bicyclic ketones?
- Methodological Answer : Solvent-free mechanochemical grinding or flow chemistry reduces waste, while catalytic fluorination (e.g., using Selectfluor®) replaces stoichiometric reagents. Life-cycle assessments (LCAs) for 3,3-difluoro derivatives should benchmark against Montreal Protocol guidelines for halogenated compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
